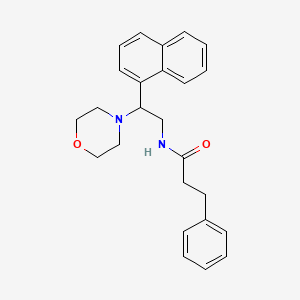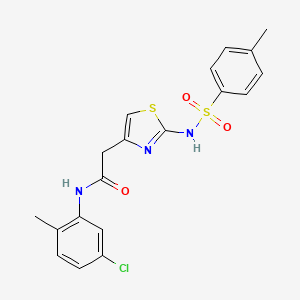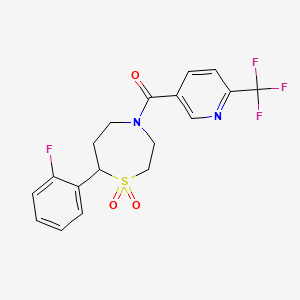
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C18H16F4N2O3S and its molecular weight is 416.39. The purity is usually 95%.
BenchChem offers high-quality (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Structural Analysis
Synthesis and Structural Characterization : Compounds with complex structures involving fluorophenyl groups, thiazepan rings, and trifluoromethylpyridin motifs are often synthesized through multi-step reactions, including substitution reactions. The synthesized compounds' structures are confirmed using spectroscopic methods like FTIR, NMR, and mass spectrometry, and their crystal structures are determined by X-ray diffraction. This approach allows for a detailed understanding of molecular conformation and electron distribution, critical for designing compounds with desired physical, chemical, or biological properties (Huang et al., 2021).
Density Functional Theory (DFT) Studies : DFT is extensively used to calculate the molecular structures of synthesized compounds, enabling comparison with experimental X-ray diffraction data. These studies provide insights into the compounds' electronic structures, including molecular electrostatic potential and frontier molecular orbitals. Such theoretical analyses are essential for predicting reactivity, stability, and interaction with biological targets (Huang et al., 2021).
Potential Applications in Drug Discovery
Pharmacological Activity : Compounds similar in structure to "(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone" might exhibit diverse pharmacological activities. For instance, derivatives with specific structural features have been explored as P2X7 antagonists, showing potential for treating mood disorders due to their receptor occupancy and tolerability in preclinical species (Chrovian et al., 2018).
Anticonvulsant Agents : Derivatives of pyrrolidinyl methanone, structurally related to the compound , have shown significant anticonvulsant activity. These findings suggest the potential utility of structurally similar compounds in developing new therapeutic agents for epilepsy and related disorders (Malik & Khan, 2014).
Antidepressant Potential : The structural motif of pyridinyl methanone, when incorporated into compounds acting as 5-HT1A receptor agonists, has shown marked antidepressant potential. This highlights the importance of structural analysis and modification in the design of new psychiatric drugs (Vacher et al., 1999).
properties
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O3S/c19-14-4-2-1-3-13(14)15-7-8-24(9-10-28(15,26)27)17(25)12-5-6-16(23-11-12)18(20,21)22/h1-6,11,15H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNHPMLPQFHEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one](/img/structure/B2589794.png)
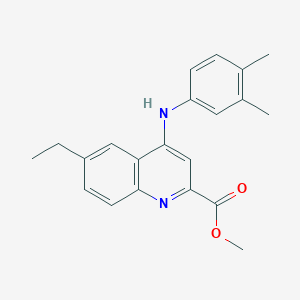
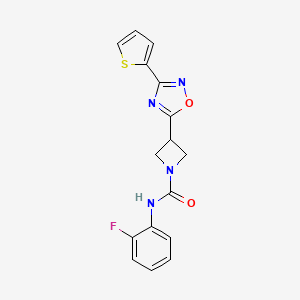
![4-[(Z)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-2-hydroxybenzoic acid](/img/structure/B2589797.png)
![N-(5-chloro-2-methoxyphenyl)-2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2589798.png)
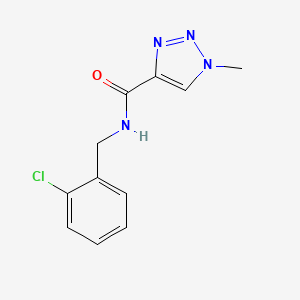
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2589804.png)
![Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate](/img/structure/B2589806.png)
![N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide](/img/structure/B2589809.png)
![2-naphthalen-1-yl-N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2589811.png)
![4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-phenyloxazole](/img/structure/B2589812.png)
![5-Azaspiro[3.5]nonan-6-one](/img/structure/B2589814.png)
